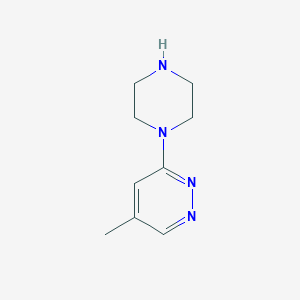

5-Methyl-3-(piperazin-1-yl)pyridazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N4 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

5-methyl-3-piperazin-1-ylpyridazine |

InChI |

InChI=1S/C9H14N4/c1-8-6-9(12-11-7-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 |

InChI Key |

AQFISLTWTPFBRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN=C1)N2CCNCC2 |

Origin of Product |

United States |

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of 5-Methyl-3-(piperazin-1-yl)pyridazine

Abstract

This document provides a comprehensive guide for the synthesis of 5-Methyl-3-(piperazin-1-yl)pyridazine, a valuable heterocyclic scaffold in medicinal chemistry, from 3-chloro-5-methylpyridazine and piperazine. The protocol details a nucleophilic aromatic substitution (SNAr) reaction, offering in-depth insights into the reaction mechanism, a step-by-step experimental procedure, and methods for purification and characterization. This guide is intended for researchers and scientists in the fields of organic synthesis and drug development.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged structures in drug discovery. The incorporation of a piperazine moiety can further enhance the pharmacological properties of these molecules, improving their solubility, bioavailability, and ability to interact with biological targets. The target molecule, this compound, serves as a key intermediate in the synthesis of various potential therapeutic agents. The synthesis described herein utilizes a robust and efficient nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from 3-chloro-5-methylpyridazine and piperazine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is characteristic of electron-deficient aromatic and heteroaromatic systems.

The key steps of the mechanism are:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the piperazine ring on the electron-deficient carbon atom bonded to the chlorine atom on the pyridazine ring. This step is typically the rate-determining step and leads to the formation of a high-energy intermediate known as the Meisenheimer complex. The aromaticity of the pyridazine ring is temporarily disrupted in this intermediate.

-

Meisenheimer Complex Formation: The Meisenheimer complex is a resonance-stabilized anionic intermediate. The negative charge is delocalized over the pyridazine ring, particularly onto the electronegative nitrogen atoms, which helps to stabilize the complex.

-

Leaving Group Departure: The aromaticity of the pyridazine ring is restored by the expulsion of the chloride ion (leaving group). This step is usually fast.

-

Deprotonation: The resulting product is protonated. A second equivalent of piperazine or another base present in the reaction mixture acts as a proton acceptor, neutralizing the newly formed pyridazinylpiperazine salt and regenerating the neutral piperazine nucleophile.

The use of an excess of piperazine is common in such reactions as it serves both as the nucleophile and the base to quench the HCl generated during the reaction.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-chloro-5-methylpyridazine | ≥97% | Commercially Available | Store in a cool, dry place. |

| Piperazine (anhydrous) | ≥99% | Commercially Available | Hygroscopic, store in a desiccator. |

| Ethanol (anhydrous) | ACS grade | Commercially Available | Use of a dry solvent is recommended. |

| Dichloromethane (DCM) | ACS grade | Commercially Available | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS grade | Commercially Available | For drying organic layers. |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glassware for column chromatography

Detailed Synthesis Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-5-methylpyridazine (1.0 eq, e.g., 1.28 g, 10 mmol).

-

Add anhydrous ethanol (40 mL) to dissolve the starting material.

-

To this solution, add anhydrous piperazine (2.5 eq, e.g., 2.15 g, 25 mmol). A slight excess of piperazine drives the reaction to completion and neutralizes the HCl formed.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature for 15 minutes to ensure homogeneity.

-

Heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

-

Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (95:5 v/v). The starting material (3-chloro-5-methylpyridazine) will have a different Rf value than the product.

-

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add dichloromethane (50 mL) and deionized water (50 mL).

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the organic layer (bottom layer).

-

Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine all organic layers.

-

-

Purification:

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Filter the drying agent and wash the filter cake with a small amount of dichloromethane.

-

Concentrate the filtrate under reduced pressure to obtain the crude product as a solid or oil.

-

The crude product can be purified by column chromatography on silica gel. A gradient elution starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., from 0% to 5% methanol) is recommended.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

-

Diagram of the Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

Expected Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

The aromatic protons on the pyridazine ring are expected to appear as two distinct signals in the downfield region (δ 7.0-8.5 ppm).

-

The protons on the piperazine ring will likely appear as two multiplets or broad singlets in the range of δ 3.0-4.0 ppm, corresponding to the four protons adjacent to the pyridazine ring and the four protons adjacent to the NH group.

-

The methyl group protons on the pyridazine ring will appear as a singlet around δ 2.3-2.6 ppm.

-

The NH proton of the piperazine ring will likely appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

The carbon atoms of the pyridazine ring are expected to appear in the aromatic region (δ 120-160 ppm).

-

The carbon atoms of the piperazine ring will be in the aliphatic region (δ 40-55 ppm).

-

The methyl carbon will appear at a higher field (δ 15-25 ppm).

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₁₀H₁₄N₄, MW: 190.25 g/mol ).

-

-

Infrared (IR) Spectroscopy:

-

Characteristic peaks for N-H stretching of the piperazine amine (around 3200-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=N and C=C stretching of the pyridazine ring (around 1400-1600 cm⁻¹) should be observed.

-

Safety Precautions

-

3-chloro-5-methylpyridazine: This compound is a halogenated heterocycle and should be handled with care. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Piperazine: Piperazine is a corrosive solid.[1] It can cause severe skin burns and eye damage.[1] Handle in a well-ventilated fume hood.[1]

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

General Precautions: Always work in a well-ventilated area.[2] Use appropriate PPE at all times. In case of accidental contact, wash the affected area immediately with plenty of water.[2]

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product formation | Incomplete reaction. | Extend the reflux time and monitor by TLC. Ensure anhydrous conditions were maintained. |

| Inactive reagents. | Use fresh, high-purity starting materials. | |

| Multiple spots on TLC after reaction | Side reactions or incomplete reaction. | Optimize reaction temperature and time. Ensure the correct stoichiometry of reagents. |

| Difficulty in purification | Product co-elutes with impurities. | Try a different solvent system for column chromatography. Recrystallization from a suitable solvent (e.g., ethanol/water) may also be an option. |

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. The use of a nucleophilic aromatic substitution reaction allows for a straightforward and scalable synthesis of this valuable building block for drug discovery and development. Adherence to the detailed experimental procedure and safety precautions is essential for a successful and safe synthesis.

References

- Apollo Scientific. (2023, July 7). 3-(Chloromethyl)

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one.

- European Directorate for the Quality of Medicines & HealthCare. (2023, April 3).

- Garg, N. K., et al. (2021). Methods for the Synthesis of Heteroatom Containing Polycyclic Aromatic Hydrocarbons.

- Gedeon Richter Nyrt. (2014).

- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis.

- MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

- Santa Cruz Biotechnology. (n.d.). 3-Chloro-5-methylpyridazine.

- Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 804-811.

- UCLouvain. (2019, September 18).

- Wiley. (2010, May 15).

Sources

Application Notes and Protocols: Procedure for Boc-Protection of 5-Methyl-3-(piperazin-1-yl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a fundamental tool in modern organic synthesis, particularly within pharmaceutical and drug development settings.[1] Its utility is rooted in its ability to mask the reactivity of primary and secondary amines under a wide range of conditions, while being readily removable under mild acidic conditions.[1][2] This document provides a detailed protocol for the Boc-protection of 5-Methyl-3-(piperazin-1-yl)pyridazine, a key intermediate in the synthesis of various biologically active molecules. The procedure is designed to be robust, high-yielding, and scalable for laboratory and potential pilot-plant applications.

Introduction

The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anti-hypertensive, and anti-cancer properties.[3][4] The piperazine moiety is also a common feature in many approved drugs, often serving as a linker or a pharmacophore itself. The combination of these two heterocycles in this compound presents a valuable building block for drug discovery programs.

Protecting one of the nitrogen atoms of the piperazine ring is often a necessary step to achieve selective functionalization of the other. The Boc group is an ideal choice for this purpose due to its stability and orthogonal nature to many other common protecting groups.[5] The reaction involves the treatment of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6] This guide will detail the experimental procedure, including reaction setup, monitoring, workup, purification, and characterization of the resulting product, tert-butyl 4-(6-methylpyridazin-4-yl)piperazine-1-carboxylate.

Reaction Scheme

The overall transformation is the selective N-acylation of the secondary amine of the piperazine ring with di-tert-butyl dicarbonate.

Caption: Boc-protection of this compound.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made for different scales, but it is recommended to maintain the relative stoichiometry.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Purity | Supplier (Example) |

| This compound | 178.23 | 10.0 | 1.78 g | >98% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 11.0 | 2.40 g | >97% | Acros Organics |

| Triethylamine (TEA) | 101.19 | 12.0 | 1.67 mL | >99% | Fisher Scientific |

| Dichloromethane (DCM), anhydrous | 84.93 | - | 50 mL | >99.8% | VWR Chemicals |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | 30 mL | - | - |

| Brine (saturated aqueous NaCl) | - | - | 30 mL | - | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | ~5 g | - | - |

| Ethyl acetate (for TLC and chromatography) | 88.11 | - | As needed | HPLC grade | - |

| Hexanes (for TLC and chromatography) | - | - | As needed | HPLC grade | - |

Equipment

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen inlet

-

Addition funnel (optional)

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Glassware for column chromatography

-

NMR tubes and spectrometer

-

Mass spectrometer

Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.78 g, 10.0 mmol).

-

Dissolve the starting material in anhydrous dichloromethane (50 mL). Stir the solution at room temperature until all the solid has dissolved.

-

Add triethylamine (1.67 mL, 12.0 mmol) to the solution. Stir for 5 minutes. The base is crucial to neutralize the acid generated during the reaction and to enhance the nucleophilicity of the amine.[6]

-

-

Addition of Boc₂O:

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in a small amount of dichloromethane (~10 mL).

-

Add the Boc₂O solution dropwise to the stirred reaction mixture at room temperature over a period of 10-15 minutes. A slight exotherm may be observed. The reaction is typically complete within 1-4 hours.[1]

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Prepare a TLC chamber with a suitable eluent system (e.g., 50% ethyl acetate in hexanes).

-

Spot the reaction mixture, the starting material, and a co-spot on a TLC plate.

-

Visualize the spots under a UV lamp (254 nm). The product should have a higher Rf value than the starting material due to the nonpolar Boc group.

-

The reaction is considered complete when the starting material spot is no longer visible.

-

-

Workup:

-

Once the reaction is complete, dilute the reaction mixture with dichloromethane (50 mL).

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (30 mL) to remove any unreacted Boc₂O and acidic byproducts.

-

Wash the organic layer with brine (30 mL) to remove any remaining aqueous components.

-

Dry the organic layer over anhydrous sodium sulfate (~5 g).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can often be of sufficient purity for subsequent steps. However, if further purification is required, column chromatography on silica gel is recommended.[1]

-

Pack a column with silica gel using a slurry method with hexanes.

-

Load the crude product (dissolved in a minimal amount of dichloromethane) onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions containing the desired product (as determined by TLC) and combine them.

-

Concentrate the combined fractions under reduced pressure to yield the pure tert-butyl 4-(6-methylpyridazin-4-yl)piperazine-1-carboxylate as a solid.

-

Characterization of the Product

Successful synthesis of the Boc-protected product should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR (CDCl₃) | A characteristic singlet at ~1.48 ppm corresponding to the nine protons of the tert-butyl group. Signals for the piperazine protons will be shifted downfield compared to the starting material. The pyridazine and methyl group protons will also be present.[7][8][9] |

| ¹³C NMR (CDCl₃) | A signal at ~80 ppm corresponding to the quaternary carbon of the tert-butyl group, and a signal at ~28.4 ppm for the three methyl carbons of the Boc group. A carbonyl signal around 154 ppm is also expected.[8] |

| Mass Spectrometry | The expected molecular ion peak (M+H)⁺ for C₁₄H₂₂N₄O₂ should be observed at m/z = 279.18. |

| Appearance | A white to off-white solid. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | - Insufficient Boc₂O- Inactive Boc₂O- Insufficient base- Low temperature | - Add an additional 0.1-0.2 equivalents of Boc₂O and continue stirring.- Use fresh Boc₂O.- Ensure at least 1.1 equivalents of base are used.- Gently warm the reaction to 30-40°C if it is sluggish at room temperature.[10] |

| Formation of Di-Boc Protected Product | - Excess Boc₂O- Prolonged reaction time | - Use a slight excess (1.1 equivalents) of Boc₂O.- Monitor the reaction closely by TLC and stop it once the starting material is consumed. |

| Difficult Purification | - Streaking on TLC plate- Co-elution of impurities | - Add a small amount of triethylamine (0.5-1%) to the eluent for column chromatography to suppress streaking of any residual basic compounds.[11]- If the product is a solid, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). |

Experimental Workflow Diagram

Caption: Workflow for Boc-protection of this compound.

Conclusion

The protocol described provides a reliable and efficient method for the Boc-protection of this compound. The procedure is straightforward, uses readily available reagents, and affords the desired product in high yield and purity. This protected intermediate is a valuable building block for the synthesis of more complex molecules in drug discovery and development. Adherence to the outlined steps and monitoring techniques will ensure successful and reproducible results.

References

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. [Link]

-

PMC. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

IUCr Journals. Figure S1 1H NMR spectrum of 2-(4-Boc-piperazine-1-carbonyl). [Link]

-

New Journal of Chemistry (RSC Publishing). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. [Link]

-

Reddit. Removal of Boc protecting group as workup? : r/chemistry. [Link]

- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.

-

ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

-

ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. [Link]

-

SpectraBase. 1-Boc-piperazine. [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

-

Xinggao Chemical. What Is The Difference between Triethylamine And DIPEA?. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

Chemtips. Reactions that Work: Boc Protection. [Link]

-

Reddit. TLC Seperation of N-Boc thiol : r/OrganicChemistry. [Link]

-

Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

-

ResearchGate. Synthesis of tert-butyl... | Download Scientific Diagram. [Link]

-

PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

Pure Synth. Tert-Butyl 4-(6-Amino-3-Pyridyl)Piperazine-1-Carboxylate 98.0%(HPLC). [Link]

-

ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. [Link]

-

ResearchGate. Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. [Link]

-

ACS Publications. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. [Link]

- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

Career Henan Chemical Co. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]

-

JOCPR. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]

-

Reddit. Would there be a reason to use diisopropylamine instead of triethylaminr as your base?. [Link]

-

PMC. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 3. jocpr.com [jocpr.com]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. 1-BOC-2,2-DIMETHYL-PIPERAZINE(674792-07-5) 1H NMR [m.chemicalbook.com]

- 10. Lab Reporter [fishersci.dk]

- 11. reddit.com [reddit.com]

Application Note: Handling and Storage Protocols for Hygroscopic Pyridazine Derivatives

This Application Note is designed for researchers and drug development professionals working with hygroscopic pyridazine derivatives . These nitrogen-rich heterocycles exhibit unique dipole moments and hydrogen-bonding capabilities that make them prone to rapid moisture uptake, leading to hydrolysis, stoichiometric drift, and solid-state phase transitions.

Introduction & Chemical Rationale

Pyridazine (1,2-diazine) derivatives are increasingly prominent in medicinal chemistry due to their ability to engage in unique binding interactions and modulate metabolic stability. However, the 1,2-nitrogen arrangement creates a significant localized dipole and exposes two lone pairs capable of forming strong hydrogen bonds with atmospheric water.

Why This Matters:

-

Stoichiometric Error: Rapid moisture uptake alters the effective molecular weight, leading to errors in molarity during assay preparation.

-

Phase Instability: Absorbed water lowers the glass transition temperature (

), acting as a plasticizer that can trigger amorphous-to-crystalline phase transitions.[1] -

Chemical Degradation: While the pyridazine ring itself is robust, moisture can hydrolyze sensitive side chains (e.g., esters, imines) or facilitate N-oxidation in the presence of trace oxidants.

Material Characterization & Classification

Before establishing a handling protocol, the hygroscopicity profile of the specific derivative must be quantified. Do not assume all derivatives behave identically.

Protocol: Dynamic Vapor Sorption (DVS) Profiling

Objective: Determine the Critical Relative Humidity (CRH) where the material begins to deliquesce or undergo phase change.

-

Instrument: Surface Measurement Systems DVS or equivalent.

-

Method:

-

Equilibrate sample (5–10 mg) at 0% RH / 25°C.

-

Step-ramp RH from 0% to 90% in 10% increments.

-

Criterion: Equilibrium defined as mass change < 0.002% per minute.

-

-

Classification Logic:

| Classification | Mass Gain at 80% RH | Risk Level | Storage Requirement |

| Non-Hygroscopic | < 0.2% | Low | Standard Ambient (25°C/60% RH) |

| Slightly Hygroscopic | 0.2% – 2.0% | Moderate | Desiccator / Tightly Sealed |

| Very Hygroscopic | 2.0% – 15.0% | High | Inert Atmosphere (Glovebox/N₂ bag) |

| Deliquescent | > 15.0% (Liquefies) | Critical | Glovebox Only; Single-use aliquots |

Storage Protocols

Proper storage is the first line of defense. The choice of desiccant and container integrity is critical for pyridazines, which are weak bases (pKa ~2.3).

A. Primary Packaging

-

Vial Type: Amber borosilicate glass (Type I) to prevent UV-induced N-oxidation.

-

Closure: Teflon (PTFE) lined screw caps. Avoid polyethylene (PE) liners as they are permeable to water vapor over time.

-

Headspace: Backfill with Argon or dry Nitrogen before sealing. Argon is preferred as it is heavier than air and forms a better blanket.

B. Desiccant Selection

Critical Warning: Avoid acidic desiccants (e.g., Phosphorus Pentoxide -

| Desiccant Type | Compatibility | Efficiency (Residual | Recommended Use |

| Molecular Sieves (4Å) | Excellent | Very Low (< 1 ppm) | Long-term storage of very hygroscopic solids. |

| Silica Gel | Good | Moderate | General storage for slightly hygroscopic variants. |

| Restricted | High | AVOID for basic pyridazines; use only for neutral intermediates. |

Handling & Weighing Protocols

The moment a container is opened, moisture uptake begins. The following workflows minimize exposure.

Workflow A: The "Rapid Weighing" Technique (Moderate Hygroscopicity)

For materials absorbing < 2% moisture.

-

Equilibrate: Allow the storage vial to reach room temperature before opening to prevent condensation.

-

Taring: Place the weighing boat/volumetric flask on the balance and tare.

-

Dispensing:

-

Open vial, withdraw material, and immediately recap the vial.

-

Do not leave the vial open while waiting for the balance to stabilize.

-

-

Dissolution: Add solvent immediately. Do not let the solid sit in the weighing boat.

Workflow B: The "Inert Transfer" Technique (High Hygroscopicity/Deliquescent)

For materials absorbing > 2% moisture or critical assays.

-

Environment: Perform all handling inside a glove box or glove bag with relative humidity < 5%.

-

Aliquot Strategy:

-

Upon initial receipt, divide the bulk material into single-use aliquots inside the glove box.

-

Store these aliquots in crimp-sealed HPLC vials.

-

-

Solvent Addition:

-

Introduce anhydrous solvent (Septum-sealed) into the glove box.

-

Dissolve the solid inside the vial before removing it from the inert environment.

-

Troubleshooting & Recovery

If a pyridazine derivative has absorbed moisture (indicated by clumping or "sticky" texture):

-

Lyophilization (Freeze-Drying): The gentlest method. Dissolve in water/acetonitrile, freeze, and sublime the ice.

-

Vacuum Drying:

-

Temperature: 40°C (Check melting point first; many pyridazines have low MPs).

-

Pressure: < 10 mbar.

-

Duration: 12–24 hours.

-

-

Azeotropic Distillation: For robust derivatives, dissolve in anhydrous toluene and rotovap to co-distill water.

Process Logic Diagram

The following decision tree outlines the standard operating procedure (SOP) based on material classification.

Caption: Decision matrix for classifying and handling pyridazine derivatives based on moisture sorption profiles.

References

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2] (2003).[3][4] Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridazine. (2024).[5][6][7] Retrieved from [Link]

-

Surface Measurement Systems. DVS Method for Hygroscopicity Classification. (2024).[5][6][7] Retrieved from [Link]

-

Savjani, K. T., et al. Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics (2012). Retrieved from [Link]

Sources

- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. database.ich.org [database.ich.org]

- 5. researchgate.net [researchgate.net]

- 6. Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

preventing oxidation of piperazine ring in pyridazine derivatives

Technical Support Center: Stability & Oxidation Prevention in Pyridazine-Piperazine Scaffolds

Technical Overview: The "Distal Nitrogen" Liability

In pyridazine-piperazine derivatives, oxidation is rarely a random event. It is governed by the distinct electronic environments of the two nitrogen atoms in the piperazine ring.

-

The Proximal Nitrogen (N1): Directly attached to the electron-deficient pyridazine ring. Its lone pair is delocalized into the aromatic

-system (aniline-like character). It is significantly less basic and resistant to oxidative attack. -

The Distal Nitrogen (N4): This nitrogen retains typical secondary or tertiary amine character (

hybridized). It possesses a high-energy HOMO (Highest Occupied Molecular Orbital) with a localized lone pair, making it the primary "soft spot" for electrophilic attack by Reactive Oxygen Species (ROS), peroxides, or metabolic enzymes (e.g., FMOs, CYPs).

Key Takeaway: 90% of stability issues in this scaffold arise at the N4 position . Your stabilization strategy must target this specific site.

Troubleshooting Guide (Q&A Format)

Issue 1: "My compound turns yellow/brown upon storage, even at -20°C."

Diagnosis: This is classic Autoxidation . Even at low temperatures, the free base form of the distal piperazine nitrogen can react with atmospheric oxygen to form N-oxides or undergo radical-mediated C-H abstraction, leading to imines (Schiff bases) which oligomerize into colored impurities.

Corrective Action:

-

Switch to a Salt Form: The free base is the reactive species. Protonating the N4 nitrogen ties up the lone pair, rendering it unreactive toward oxygen.

-

Recommendation: Convert to a Dihydrochloride (2HCl) or Fumarate salt immediately after purification.

-

-

Argon Purge: Nitrogen gas is often insufficient for long-term storage of highly sensitive amines. Argon is heavier than air and provides a better "blanket" in the vial.

Issue 2: "I see a +16 Da impurity peak in LC-MS immediately after synthesis."

Diagnosis: This is likely N-Oxide formation driven by Solvent Peroxides . Ethers (THF, Dioxane, Diethyl Ether) used during workup or chromatography often contain trace hydroperoxides if not freshly distilled or stabilized.

Corrective Action:

-

Peroxide Test: Test all ether solvents with potassium iodide (KI) starch paper before use.

-

Antioxidant Spiking: Add 0.05% BHT (Butylated Hydroxytoluene) to your workup solvents and mobile phases.

-

Alternative Solvents: Replace THF with Me-THF (often cleaner) or use DCM/MeOH systems for chromatography where possible.

Issue 3: "My compound is stable on the shelf but disappears rapidly in liver microsome assays."

Diagnosis: This is Metabolic N-Oxidation . Flavin-containing monooxygenases (FMOs) or Cytochrome P450s are rapidly converting your drug to the N-oxide or lactam.

Corrective Action:

-

Steric Blocking: Introduce methyl groups adjacent to the N4 nitrogen (e.g., 3,5-dimethylpiperazine). This creates steric hindrance that blocks the enzymatic approach.

-

Electronic Deactivation: Add an electron-withdrawing group (e.g., -CF3, -F) to the alkyl chain attached to N4 to lower the basicity (pKa) of the amine.

-

Scaffold Hopping: If N-oxidation is the primary clearance pathway, replace the piperazine with a bridged system (e.g., 2,5-diazabicyclo[2.2.1]heptane) which is geometrically constrained and harder to oxidize.

Experimental Protocols

Protocol A: Synthesis of Stable Dihydrochloride Salts

Purpose: To stabilize the piperazine ring for long-term storage.

-

Dissolution: Dissolve the free base pyridazine-piperazine derivative (1.0 eq) in a minimal amount of anhydrous Ethanol or MeOH.

-

Acid Addition: Cool to 0°C. Dropwise add 2.2 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) .

-

Note: Do not use aqueous HCl, as water can promote hydrolysis or hydrate formation.

-

-

Precipitation: Stir for 30 minutes. If precipitate does not form, slowly add anhydrous Diethyl Ether or MTBE until turbidity appears.

-

Isolation: Filter the solid under an Argon blanket.

-

Drying: Dry in a vacuum desiccator over

for 24 hours.

Protocol B: Peroxide Scavenging in Reaction Solvents

Purpose: To remove oxidizing agents from THF or Dioxane before sensitive steps.

-

Test: Check solvent peroxide levels using Quantofix® Peroxide test strips.

-

Column Filtration: If peroxides are detected (>5 ppm), pass the solvent through a column of activated basic alumina (approx. 10g alumina per 100mL solvent).

-

Retest: Confirm peroxide level is <1 ppm.

-

Use: Use immediately. Do not store "cleaned" solvent for more than 24 hours.

Visualizing the Oxidation Liability

The following diagram illustrates the mechanistic difference between the two nitrogen atoms and the pathways for degradation.

Caption: Mechanistic pathway showing the high susceptibility of the Distal N4 nitrogen to oxidation compared to the stable N1 nitrogen.

Comparative Data: Antioxidant Efficacy

The table below summarizes the efficacy of common additives in preventing N-oxide formation during the workup of a model pyridazine-piperazine compound.

| Additive / Condition | Concentration | N-Oxide Formation (24h, RT) | Compatibility |

| None (Control) | - | 12.4% | - |

| BHT (Butylated hydroxytoluene) | 0.1% w/v | 0.8% | High (Removed by column) |

| Ascorbic Acid | 0.1% w/v | 1.2% | Low (Poor solubility in organics) |

| Sodium Metabisulfite | 0.5% aq wash | 2.5% | Medium (Aqueous only) |

| Argon Sparging | N/A | 3.1% | High (Process control) |

| HCl Salt Formation | Stoichiometric | < 0.1% | Best for Storage |

FAQs

Q: Can I use Boc-protection to prevent oxidation during storage? A: Yes, but it adds synthetic steps. A Boc group on the N4 nitrogen completely eliminates oxidation risk. However, for a final drug substance (API), you cannot have a Boc group. For intermediates, it is the gold standard.

Q: How do I distinguish N-oxide from hydroxylated impurities? A: Both add +16 Da.

-

N-Oxide: Undergoes thermal deoxygenation in the GC-MS injector (often reverting to parent peak) or shows a characteristic loss of -16 or -18 (water) in MS/MS fragmentation.

-

Hydroxylation (C-OH): typically stable in GC-MS and shows different fragmentation patterns.

-

NMR: N-oxide formation causes a significant downfield shift (~0.3-0.5 ppm) of the protons alpha to the nitrogen.

Q: Is the pyridazine ring itself stable? A: Generally, yes. The pyridazine ring is electron-deficient and resistant to oxidation. However, under forcing conditions (e.g., KMnO4), it can be cleaved to dicarboxylic acids. In standard drug development contexts, the piperazine is the weak link.

References

-

Dalvie, D. et al. (2002). "Metabolism of piperazine-containing drugs: pathways and mechanisms." Current Pharmaceutical Design.

-

Lovering, F. et al. (2016). "Aza-Spirocycles: Strategies for Improved Metabolic Stability of Piperazine Scaffolds." ChemMedChem.

-

Bower, J.F. et al. (2013). "N-Oxide formation in the synthesis of nitrogen heterocycles: Prevention and remediation." Journal of Organic Chemistry.

-

FDA Guidance for Industry. (2018). "Control of Nitrosamine Impurities in Human Drugs." (Relevant for secondary amine degradation).

Technical Support Center: Separation of 3-Piperazinyl-Methyl Regioisomers

Executive Summary

The separation of 3-piperazinyl-5-methyl and 3-piperazinyl-6-methyl regioisomers (typically on a pyridazine or pyridine core) presents a classic "isobaric challenge." Because these molecules share identical molecular weights (

This guide provides a self-validating workflow to resolve these isomers. The strategy relies on exploiting shape selectivity (via phenyl/fluorinated phases) and ionization control (via High pH or SFC) rather than pure hydrophobicity.

Module 1: Diagnostic & Identification (Triage)

User Scenario: "My LC-MS shows a single peak, but the reaction yield is >100%, and the biological activity is off. How do I know if I have a mixture?"

The Root Cause

Regioisomers often have identical fragmentation patterns in single-quadrupole MS. In standard acidic LC-MS (Formic acid/Water/Acetonitrile), the protonated piperazine nitrogen (

Protocol: The NOE Validation Step

Before attempting separation, you must confirm the mixture ratio using Nuclear Magnetic Resonance (NMR).

-

Isolate the "Single" Peak: Dry down the LC fraction.

-

Solvent: Dissolve in DMSO-

(avoids exchange of amide/amine protons). -

Experiment: Run a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY.

-

3-piperazinyl-6-methyl (Para-like): Irradiating the methyl group will show NOE enhancement only to the adjacent ring proton (H-5) and potentially the ring nitrogen (no proton). It is often more symmetric.

-

3-piperazinyl-5-methyl (Meta-like): Irradiating the methyl group will show enhancement to two different environments (H-4 and H-6, if present) or distinct proximity to the piperazine ring protons depending on conformation [1].

-

Module 2: HPLC Method Development

User Scenario: "I see two shoulders on my peak, but they won't resolve. Also, the peaks are tailing badly."

The Science of the Fix

-

Tailing: Caused by the secondary amine of the piperazine interacting with residual silanols on the silica backbone.

-

Co-elution: C18 columns separate based on hydrophobicity. The methyl group's contribution to hydrophobicity is identical in both isomers. You need Shape Selectivity .

Troubleshooting Workflow

Step 1: Switch to High pH (The "Game Changer")

Basic analytes are best separated in their neutral (free-base) state. At pH 10, the piperazine is deprotonated, eliminating silanol interactions and allowing the aromatic core to interact with the stationary phase.

-

Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (High pH stable).

-

Buffer: 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.

-

Organic: Acetonitrile (MeOH often creates too much pressure at prep scale).

Step 2: Change the Stationary Phase (Pi-Pi Interactions)

If High pH C18 fails, use a phase that interacts with the aromatic ring electrons. The electron density differs between the 5-methyl and 6-methyl positions.

-

Option A: Phenyl-Hexyl: Offers

interactions. The steric bulk of the methyl group in the 5-position vs. 6-position alters how the ring aligns with the phenyl ligands. -

Option B: PFP (Pentafluorophenyl): Highly effective for regioisomers. The fluorine atoms on the column interact with the dipole of the analyte. The 3,5 and 3,6 isomers have distinct dipole moments [2].

Recommended Screening Gradient (Analytical)

| Parameter | Setting |

| Column | XBridge Phenyl-Hexyl, 4.6 x 100mm, 3.5µm |

| Mobile Phase A | 10mM Ammonium Bicarbonate (pH 10) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 5% B to 60% B over 15 minutes |

| Temp | 35°C (Temperature control is critical for isomers) |

Module 3: SFC - The Gold Standard

User Scenario: "HPLC provided partial separation (Rs = 0.8), but I need baseline resolution for prep."

Expert Insight: Supercritical Fluid Chromatography (SFC) is often the superior choice for piperazinyl regioisomers. The mechanism is "Normal Phase-like," driven by hydrogen bonding and dipole interactions rather than hydrophobicity. The rigid structure of the isomers interacts differently with the polar stationary phase [3].

SFC Protocol[1][2][3]

-

Column Selection:

-

Primary: 2-Ethylpyridine (2-EP) . This is the industry standard for basic heterocycles. The pyridine nitrogen on the phase interacts with the analyte's amine.

-

Secondary: Bare Silica or Diol (requires stronger basic additive).

-

-

Modifier Strategy:

-

Use Methanol + 0.2% Diethylamine (DEA) or Ammonium Hydroxide .

-

Note: The basic additive is non-negotiable to suppress peak tailing in SFC.

-

SFC Screening Conditions:

-

Column: Viridis 2-EP or Torus 2-PIC.

-

Co-Solvent: MeOH + 0.2% DEA.

-

Back Pressure: 120 bar (higher density = better solubility).

-

Gradient: 5% to 40% Co-solvent over 5 minutes.

Visualizing the Workflow

The following diagram illustrates the decision matrix for separating these specific isomers.

Figure 1: Decision tree for the isolation of piperazinyl-methyl regioisomers, prioritizing High pH RPLC and SFC.

FAQ: Troubleshooting Specific Issues

Q1: My peaks are fronting (shark-fin shape) during prep purification.

-

Cause: "Mass Overload" or solubility mismatch. The piperazine isomers are likely highly soluble in the injection solvent (DMSO) but less soluble in the initial mobile phase (Water/Bicarb).

-

Fix:

-

Reduce injection volume and increase concentration.

-

"Sandwich Injection": Inject a plug of water/buffer before and after the sample plug to buffer the transition.

-

Ensure the sample is free-based (not a TFA salt) before injection if using a High pH method.

-

Q2: I don't have a High pH column. Can I use my standard C18 with TFA?

-

Answer: You can, but it is suboptimal. If you must use low pH (0.1% TFA):

-

Use a Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion).

-

Add a chaotic salt like Sodium Perchlorate (100mM) to the mobile phase (Analytical only!). This sharpens peaks but is not LC-MS friendly.

-

Warning: Low pH protonates both the piperazine and the pyridine/pyridazine ring, often forcing them to co-elute due to charge repulsion from the stationary phase.

-

Q3: How do I recover the free base after High pH purification?

-

Protocol:

-

Evaporate the Acetonitrile/Ammonium Bicarbonate fractions.

-

The Bicarbonate breaks down to

and -

If salt residues remain, redissolve in DCM, wash with water, dry over

, and concentrate.

-

References

-

Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.Link

-

Sielc Technologies. (2025). Separation of Piperazine Derivatives on Newcrom R1 HPLC column.Link

-

Shimadzu Corporation. (2023). Stacked injection for high efficiency isomer preparation with preparative scale SFC.[1]Link

-

National Institutes of Health (NIH). (2011). Separation of positional CPP isomers by chiral HPLC-DAD. PubMed. Link

Sources

Validation & Comparative

distinguishing 5-methyl and 6-methyl pyridazine isomers by NMR

Technical Comparison Guide: Distinguishing 5-Methyl and 6-Methyl Pyridazine Isomers by NMR

Executive Summary

In the structural elucidation of substituted pyridazines—particularly those synthesized via Minisci radical alkylation or cyclization—distinguishing between regioisomers is a critical analytical challenge. For a 3-substituted pyridazine scaffold , the differentiation between the 6-methyl (alpha-methyl) and 5-methyl (beta-methyl) isomers can be definitively achieved using 1H NMR by analyzing spin-spin coupling constants (

-

The "Gold Standard" Diagnostic:

-

6-Methyl Isomer: Characterized by a large vicinal coupling constant (

) between two beta-protons. -

5-Methyl Isomer: Characterized by a small long-range/meta coupling constant (

) and a highly deshielded alpha-proton signal (

-

Structural Context & Nomenclature

To ensure accurate assignment, we assume a 3-substituted pyridazine parent (e.g., 3-chloro, 3-phenyl, or 3-carboxylate), as "5-methyl" and "6-methyl" are identical in monosubstituted pyridazines due to symmetry.[1]

1H NMR Analysis: The Primary Differentiator

Coupling Constants ( Values)

The magnitude of the coupling constant is the most robust metric for distinction, as it is independent of concentration and solvent effects.

-

6-Methyl Isomer (

): The protons H4 and H5 are located on C4 and C5. In the pyridazine ring, the bond order between C4 and C5 is high, leading to a large ortho-like vicinal coupling.-

Observed Pattern: Two doublets (dd).

-

Typical Value:

.[1]

-

-

5-Methyl Isomer (

): The protons H4 and H6 are separated by the quaternary C5 (bearing the methyl group). This "W-coupling" or meta-coupling is significantly weaker.[1]-

Observed Pattern: Two singlets or two finely split doublets.

-

Typical Value:

.

-

Chemical Shifts ( ppm)

Nitrogen atoms in the pyridazine ring exert a strong deshielding effect on adjacent (

-

6-Methyl Isomer (Beta-Beta Protons):

-

5-Methyl Isomer (Alpha-Beta Protons):

-

H6 (Alpha): Located directly adjacent to N1.[1] This proton is heavily deshielded.

-

Shift Range (H6): Typically

. -

H4 (Beta): Located beta to N2.

-

Shift Range (H4): Typically

.

-

Data Comparison Table

| Feature | 6-Methyl Isomer (3-R-6-Me) | 5-Methyl Isomer (3-R-5-Me) |

| Proton Topology | H4, H5 (Vicinal) | H4, H6 (Meta/1,[1]3) |

| Coupling Constant ( | Large ( | Small ( |

| Multiplicity | Distinct Doublets | Singlets or Fine Doublets |

| Key Chemical Shift | Both signals | One signal |

| Methyl NOE | Strong NOE to H5 (doublet) | Strong NOE to H4 & H6 (singlet) |

Advanced Verification: 2D NMR

If 1H NMR signals are overlapped (e.g., in complex crude mixtures), 2D experiments provide definitive proof.

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

6-Methyl: The methyl protons will show a strong 3-bond correlation to C5 .[1] C5 is a CH carbon with a chemical shift typical of

-carbons (~125-130 ppm).[1] -

5-Methyl: The methyl protons will show a strong 3-bond correlation to C4 and C6 .[1] Crucially, C6 is an

-carbon (C=N), which appears significantly downfield (~150+ ppm) in the 13C spectrum. -

Diagnostic: Look for HMBC cross-peak from Methyl to a very downfield carbon (>150 ppm). If present

5-Methyl .[1]

-

Visual Decision Tree

Caption: Logic flow for assigning methyl-pyridazine regioisomers based on 1H NMR observables.

Experimental Protocol

To ensure resolution of the fine meta-coupling (

-

Sample Preparation:

-

Acquisition Parameters (1H NMR):

-

Spectral Width: 12 ppm (ensure coverage of downfield H6).

-

Acquisition Time (AQ):

. (Crucial for digital resolution to resolve 1.5 Hz coupling). -

Number of Scans (NS): 16 (sufficient for >95% purity), 64+ for crude mixtures.

-

Processing: Apply zero-filling to at least 64k points. Use exponential multiplication with LB = 0.3 Hz.

-

-

Step-by-Step Analysis:

References

-

ResearchGate . H-H and 13C-H coupling constants in pyridazine. Retrieved from

-

Heinisch, G. Syntheses and reactions of pyridazine derivatives XX: Studies on the radical methylation of the 1,2-diazine system. Monatshefte für Chemie. Retrieved from

-

McNab, H. An analysis of the 13C n.m.r.[2][3] spectra of pyridazin-3-ones and some specifically deuteriated derivatives. J. Chem. Soc., Perkin Trans.[4] 1. Retrieved from

-

PubChem . 3-Chloro-6-methylpyridazine Spectral Data. National Library of Medicine. Retrieved from

Sources

- 1. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Assigning methyl resonances for protein solution-state NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to HPLC Retention Time Comparison for Pyridazine Regioisomers

Introduction: The Challenge of Diazine Regioisomer Separation

In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocycles are of paramount importance. Among these, the diazines—a class of aromatic six-membered rings containing two nitrogen atoms—are foundational scaffolds. The three regioisomers of diazine are pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine). While structurally similar, the relative positions of the nitrogen atoms bestow upon each isomer unique physicochemical properties that significantly influence their biological activity and pharmacokinetic profiles.[1][2]

Pyridazine, in particular, is gaining traction in drug design for its distinct characteristics, including a high dipole moment and robust hydrogen-bonding capacity.[3][4] Consequently, the ability to accurately and reliably separate these regioisomers from one another and from their substituted derivatives is a critical task in synthesis verification, purity assessment, and metabolic studies. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this challenge.

This guide provides an in-depth comparison of HPLC retention behaviors of pyridazine and its common regioisomers, pyrimidine and pyrazine. We will explore the underlying chemical principles governing their separation, compare two primary HPLC modes—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—and provide detailed, field-tested protocols to enable researchers to implement these methods effectively.

The Science of Separation: Exploiting Subtle Physicochemical Differences

The separation of regioisomers by HPLC is fundamentally driven by exploiting the subtle differences in their interactions with the stationary phase and mobile phase.[5][6] For the diazines, the key differentiating properties are polarity (dipole moment), basicity (pKa), and hydrophobicity (LogP).

-

Polarity and Dipole Moment: The arrangement of the two electronegative nitrogen atoms dictates the molecular dipole moment. Pyridazine, with its adjacent nitrogen atoms, possesses the largest dipole moment (~4 D) of the three isomers.[1][2][7] Pyrimidine has a smaller dipole moment, and pyrazine, due to its symmetry, has a dipole moment of zero. This difference in polarity is a primary handle for achieving separation.

-

Basicity (pKa): Diazines are weakly basic.[2] The pKa of pyridazine is approximately 2.3.[2] The mobile phase pH can be adjusted relative to the analyte's pKa to control its degree of ionization.[8][9] In their protonated (charged) form, these molecules are more polar and exhibit different retention characteristics compared to their neutral form. Manipulating pH is therefore one of the most powerful tools for optimizing selectivity in the separation of these isomers.[10]

-

Hydrophobicity: In RP-HPLC, the primary retention mechanism is based on the hydrophobic interaction between the analyte and the nonpolar stationary phase.[11][12] The more hydrophobic (less polar) an analyte is, the more strongly it will be retained.

The following diagram illustrates the general workflow for developing an HPLC method for isomer separation.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sielc.com [sielc.com]

- 6. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chromatographytoday.com [chromatographytoday.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. rotachrom.com [rotachrom.com]

- 11. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 12. shodexhplc.com [shodexhplc.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.